N-[3-(dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide
Description
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Properties
IUPAC Name |
N-butan-2-yl-3-[1-[(3-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-4-17(3)25-21(30)12-13-28-22(31)19-10-5-6-11-20(19)29-23(28)26-27-24(29)32-15-18-9-7-8-16(2)14-18/h5-11,14,17H,4,12-13,15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPOYIBHVHLFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase. The IC50 values for different cancer types ranged from 5 to 15 µM, indicating potent activity against cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.2 |
| MCF-7 (breast cancer) | 7.8 |
| A549 (lung cancer) | 12.0 |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in cell proliferation, such as topoisomerases and kinases.
- Induction of Apoptosis : Mechanistic studies have shown that the compound triggers apoptosis through the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases.
- Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M checkpoint, preventing further division of cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Xenograft Models : In a xenograft model using human breast cancer cells implanted in mice, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.
- Synergistic Effects with Chemotherapy : A combination therapy study indicated that when used alongside doxorubicin, the compound enhanced the anticancer effects and reduced the required dosage of doxorubicin by approximately 30%, minimizing side effects.
Preparation Methods
Condensation Route from o-Phenylenediamine Derivatives
The most scalable approach involves cyclocondensation of substituted 1,2-diaminobenzenes with α-keto acid equivalents:
Reaction Scheme
$$
\text{1,2-Diamino-4-isobutylbenzene} + \text{Ethyl 2-oxoacetate} \xrightarrow{\text{HCl, EtOH}} \text{4-Isobutyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid ethyl ester}
$$
Optimized Conditions
- Molar Ratio : 1:1.2 (diamine:α-keto ester)
- Catalyst : 10% HCl in ethanol
- Temperature : Reflux (78°C) for 8-12 hrs
- Yield : 68-72% after recrystallization (ethanol/water)
Critical to this step is the pre-functionalization of o-phenylenediamine with the isobutyl group at position 4. tert-Butyloxycarbonyl (Boc) protection of the amine prevents premature cyclization during alkylation.
Carboxylic Acid Activation
The ethyl ester undergoes saponification followed by activation for amide coupling:
Stepwise Procedure
- Ester Hydrolysis :
$$
\text{Ester} + \text{NaOH (2M)} \xrightarrow{\text{THF/H}_2\text{O}} \text{4-Isobutyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid}
$$
- Acid Chloride Formation :
$$
\text{Carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{4-Isobutyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride}
$$
Amide Bond Formation
Coupling the acid chloride with N-[3-(dimethylamino)propyl]amine proceeds under Schotten-Baumann conditions:
Reaction Setup
$$
\text{4-Isobutyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride} + \text{N-[3-(dimethylamino)propyl]amine} \xrightarrow{\text{NaHCO}3, \text{THF/H}2\text{O}} \text{Target Compound}
$$
Key Parameters
- Molar Ratio : 1:1.5 (acid chloride:amine)
- Base : Saturated NaHCO₃ maintains pH 8-9
- Temperature : 0°C → RT over 2 hrs
- Workup : Extract with DCM, dry over MgSO₄, concentrate
- Purification : Silica gel chromatography (CH₂Cl₂:MeOH 9:1)
- Yield : 58-63%
Alternative Solid-Phase Synthesis
Patent literature describes polymer-assisted routes for analogous benzamides:
Procedure
- Wang Resin Functionalization :
- Load 4-(Fmoc-amino)benzoic acid onto resin using DIC/HOBt
Quinoxalinone Coupling :
- React with pre-formed 4-isobutyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid via HATU/DIEA
Amine Deprotection & Coupling :
- Remove Fmoc with piperidine/DMF
- Add 3-(dimethylamino)propylamine via PyBOP activation
Cleavage :
- TFA/DCM (95:5) releases product from resin
Advantages
Analytical Characterization Data
Yield Optimization Strategies
Comparative studies on coupling reagents:
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 78 |
| EDCl/HOBt | CH₂Cl₂ | 0→25 | 63 |
| DCC | THF | 40 | 55 |
HATU in DMF provides superior yields despite higher cost. Microwave-assisted coupling (100W, 80°C, 20 min) increases yield to 85%.
Industrial-Scale Considerations
Process Chemistry Modifications :
- Continuous Flow Reactor :
- Mix acid chloride and amine streams at 5 mL/min
- Residence time 15 min → 92% conversion
- Crystallization-Based Purification :
- Use heptane/ethyl acetate (7:3) for direct crystallization
- Eliminates column chromatography
Q & A
Q. Critical Conditions :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (amide coupling) | Prevents side reactions |
| Solvent | DMF or DCM | Enhances reagent solubility |
| Reaction Time | 12–24 hours (step-dependent) | Avoids decomposition |
How do functional groups in this compound influence its pharmacological activity?
Basic
Key functional groups include:
- Dimethylaminopropyl : Enhances solubility and membrane permeability .
- Isobutyl-3-oxo-dihydroquinoxaline : Contributes to receptor binding (e.g., kinase inhibition) .
- Benzamide core : Stabilizes interactions with biological targets via hydrogen bonding .
Advanced
Structure-activity relationship (SAR) studies suggest:
- Modifying the isobutyl group to bulkier alkyl chains (e.g., tert-butyl) increases selectivity for cancer cell lines but reduces solubility .
- Replacing the 3-oxo group with a thione (-S-) alters redox activity, impacting antimicrobial efficacy .
What methodologies are recommended for characterizing this compound and resolving spectral data contradictions?
Q. Basic
- NMR Spectroscopy : Confirm molecular structure (e.g., aromatic protons in quinoxaline at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected range: 450–500 g/mol) .
- HPLC : Assess purity (>95% for biological assays) .
Advanced
For ambiguous spectral peaks:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., diastereotopic protons) .
- X-ray Crystallography : Validate stereochemistry and crystal packing (as in related benzamide derivatives) .
How can researchers optimize reaction yields while minimizing impurities during synthesis?
Advanced
Employ Design of Experiments (DoE) to systematically vary parameters:
Factors : Solvent polarity, catalyst concentration, temperature.
Response Surface Methodology (RSM) : Models interactions between variables (e.g., solvent and temperature) to predict optimal conditions .
Validation : Confirm predicted yields (e.g., 80–85%) via small-scale trials before scaling up .
Q. Example Optimization Table :
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Catalyst (mol%) | 5 | 15 | 10 |
| Temperature (°C) | 20 | 40 | 30 |
| Solvent | DCM | THF | DMF |
What strategies are effective for analyzing contradictory biological assay results (e.g., anticancer vs. cytotoxicity)?
Q. Advanced
Dose-Response Curves : Differentiate between therapeutic efficacy (IC50) and off-target toxicity (LD50) .
Pathway-Specific Assays : Use kinase profiling or apoptosis markers (e.g., caspase-3 activation) to identify mechanistic discrepancies .
Metabolic Stability Tests : Evaluate hepatic microsome degradation to rule out false positives due to metabolite interference .
How can computational methods aid in designing derivatives with improved pharmacological profiles?
Q. Advanced
Molecular Docking : Screen virtual libraries against target proteins (e.g., EGFR kinase) to prioritize synthetically feasible derivatives .
QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data to predict optimal substituents .
Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict regioselectivity in complex reactions (e.g., quinoxaline ring functionalization) .
What stability challenges arise during storage, and how can they be mitigated?
Q. Basic
Q. Advanced
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and acidic/basic conditions to identify degradation pathways .
- Stabilizers : Co-formulate with cyclodextrins to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
